molecular formula C32H34N2O4S B052984 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt CAS No. 63450-66-8

1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt

Cat. No.: B052984
CAS No.: 63450-66-8
M. Wt: 542.7 g/mol
InChI Key: BIRXJKJWUZPHPJ-UHFFFAOYSA-N
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Description

1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt is a useful research compound. Its molecular formula is C32H34N2O4S and its molecular weight is 542.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aggregation Behavior and Molecular Coupling

The aggregation behavior of an Indocyanine Cy5 dye derivative (including 1H-Benz[e]indolium structure) in aqueous solutions was investigated, showing a transition from strong to weak molecular coupling. This transition is promoted by increased ionic strength and leads to the formation of well-ordered, extended monolayer sheets, distinguishing from the particles of strongly coupled H-aggregates, which are only a few nanometers in size. This finding has implications for understanding dye aggregation dynamics in various solvents and conditions, useful for designing optical and electronic devices (Berlepsch & Böttcher, 2015).

Apoptosis Research and Cellular Imaging

A novel apoptosis research method employing an imaging-combined flow cytometer (IFC) and a unique cell staining process using derivatives of 1H-Benz[e]indolium structure demonstrated an innovative approach to study apoptotic changes in cells. This method, showing potential for both research and clinical applications, provides a new avenue for the detailed analysis of cell populations and apoptotic cells, offering insights into cellular responses to various treatments (Wang & Kubota, 2002).

Environmental Monitoring and Wastewater Treatment

The evaluation of tetrazolium salts, closely related to the chemical structure of interest, for measuring respiratory activity in activated sludge microorganisms suggests a method for monitoring wastewater treatment performance. This approach could be valuable for routine assessments of wastewater treatment systems, ensuring environmental safety and compliance with regulatory standards (McCluskey, Quinn, & McGrath, 2005).

Development of Fluorescence Probes for pH Sensing

Indolium-based fluorescence probes were developed for detecting extreme acidity or alkalinity, demonstrating the chemical versatility of 1H-Benz[e]indolium derivatives. These probes exhibit excellent reversibility, high selectivity, and good photostability, making them suitable for various applications, including environmental monitoring, biological research, and industrial process control (Li et al., 2019).

Enhancement of Photoelectric Conversion in Solar Cells

Research on the co-sensitization of dye-sensitized solar cells with near-IR absorbing cyanine dyes, including 1H-Benz[e]indolium derivatives, highlights their potential to improve photoelectric conversion efficiency. This work opens pathways for the development of more efficient solar energy harvesting technologies, contributing to the advancement of renewable energy sources (Wu et al., 2009).

Safety and Hazards

The safety data sheet (SDS) for this compound should be referred to for detailed information on safety and hazards . The SDS contains information on the potential health effects, safe handling procedures, personal protective equipment, emergency procedures, and disposal considerations.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt can be achieved through a multi-step reaction pathway involving the condensation of various starting materials.", "Starting Materials": [ "3-(4-sulfobutyl)-1H-indole", "6-(acetylphenylamino)-1,3,5-hexatriene", "1,1-dimethyl-2-aminoethanol", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 3-(4-sulfobutyl)-1H-indole is reacted with 6-(acetylphenylamino)-1,3,5-hexatriene in the presence of sodium hydroxide to form the corresponding imine intermediate.", "Step 2: The imine intermediate is then reduced using sodium borohydride to form the corresponding amine intermediate.", "Step 3: The amine intermediate is then reacted with 1,1-dimethyl-2-aminoethanol in the presence of methanol to form the final product, 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt." ] }

63450-66-8

Molecular Formula

C32H34N2O4S

Molecular Weight

542.7 g/mol

IUPAC Name

4-[2-[(1E,3E,5E)-6-(N-acetylanilino)hexa-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate

InChI

InChI=1S/C32H34N2O4S/c1-25(35)33(27-16-7-6-8-17-27)22-12-5-4-9-19-30-32(2,3)31-28-18-11-10-15-26(28)20-21-29(31)34(30)23-13-14-24-39(36,37)38/h4-12,15-22H,13-14,23-24H2,1-3H3

InChI Key

BIRXJKJWUZPHPJ-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N(/C=C/C=C/C=C/C1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4

SMILES

CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4

63450-66-8

Origin of Product

United States

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